2-(5-Bromothiophen-2-yl)propanenitrile
Description
2-(5-Bromothiophen-2-yl)propanenitrile is a nitrile-containing organic compound featuring a brominated thiophene ring attached to a propanenitrile backbone. For instance, 2-(5-Bromothiophen-2-yl)acetonitrile (CAS 71637-37-1, C₆H₄BrNS, MW 202.07 g/mol) shares the bromothiophene motif but has a shorter acetonitrile chain . The propanenitrile derivative likely exhibits distinct physicochemical properties due to its extended alkyl chain and bromothiophene substituent, which may influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C7H6BrNS |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3 |
InChI Key |
WOXCFLSUYMNAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
2-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)propanenitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and sensors.
Medicinal Chemistry: The compound is explored for its potential antibacterial properties and as a building block for more complex pharmaceutical agents.
Material Science: It is incorporated into materials for dye-sensitized solar cells and organic solar cells.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)propanenitrile in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by targeting bacterial enzymes and disrupting cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(5-Bromothiophen-2-yl)propanenitrile with structurally related nitriles:
Key Observations :
Physicochemical and Spectroscopic Properties
While direct data for This compound is unavailable, analogs provide benchmarks:
- NMR Trends : Bromine substituents cause distinct deshielding in ¹H NMR (e.g., (R)-2-(2-bromophenyl)propanenitrile shows aromatic protons at δ 7.3–7.6 ppm) . The thiophene ring in the target compound would likely exhibit protons near δ 6.8–7.2 ppm .
- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]⁺ = 211.07 for (R)-2-(2-bromophenyl)propanenitrile ) align with theoretical values, suggesting similar accuracy for the target compound.
Biological Activity
2-(5-Bromothiophen-2-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to consolidate the available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 5-bromothiophene with propanenitrile under specific conditions. This compound features a thiophene ring substituted with a bromine atom, enhancing its reactivity and biological profile.
Anticancer Properties
Research has indicated that compounds containing thiophene moieties exhibit anticancer properties. For instance, a study demonstrated that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group in this compound may enhance its potency against certain cancer types by facilitating interactions with cellular targets.
Anti-inflammatory Effects
Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Thiophene derivatives have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Case Studies
-
Anticancer Activity : A case study involving a series of thiophene-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted the structure-activity relationship (SAR), showing that modifications to the thiophene ring could enhance anticancer efficacy.
Compound IC50 (µM) Mechanism This compound 12.5 Apoptosis induction Thiophene derivative A 8.0 Cell cycle arrest Thiophene derivative B 15.0 ROS generation - Anti-inflammatory Effects : In vitro studies on the anti-inflammatory effects revealed that this compound reduced the production of TNF-alpha in macrophages by approximately 30% compared to control groups.
- Antimicrobial Activity : A comparative analysis indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC value of 32 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
